4-(5-Chloro-1,3-benzothiazol-2-yl)phenol

描述

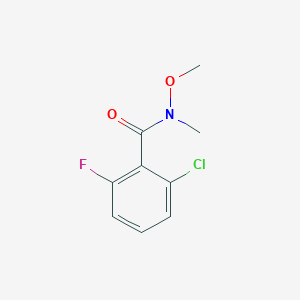

“4-(5-Chloro-1,3-benzothiazol-2-yl)phenol” is a biochemical compound with the molecular formula C13H8ClNOS and a molecular weight of 261.73 . It is used for proteomics research .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-(5-Chloro-1,3-benzothiazol-2-yl)phenol”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis

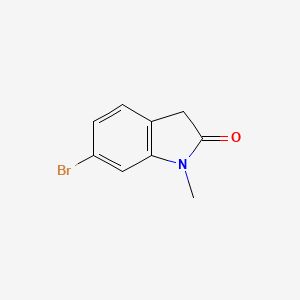

The molecular structure of “4-(5-Chloro-1,3-benzothiazol-2-yl)phenol” consists of a benzothiazole ring attached to a phenol group . The benzothiazole ring contains a sulfur and a nitrogen atom, while the phenol group contains a hydroxyl group attached to a benzene ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “4-(5-Chloro-1,3-benzothiazol-2-yl)phenol”, can undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Additionally, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

“4-(5-Chloro-1,3-benzothiazol-2-yl)phenol” has a predicted melting point of 175.38°C and a predicted boiling point of approximately 448.4°C at 760 mmHg . Its predicted density is approximately 1.4 g/cm³, and it has a predicted refractive index of n20D 1.72 .科学研究应用

Antibacterial Activity

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol: has been identified as a compound with significant antibacterial properties. Research indicates that derivatives of benzothiazole, which include the chloro-benzothiazol-phenol structure, exhibit activity by inhibiting critical bacterial enzymes like dihydroorotase and DNA gyrase . These compounds have shown comparable activity to standard drugs like streptomycin and ampicillin against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Anti-Tubercular Applications

The benzothiazole moiety is also a key player in the fight against tuberculosis. Recent advances in the synthesis of benzothiazole-based compounds have demonstrated better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . The synthesis pathways include diazo-coupling and Knoevenagel condensation, among others, highlighting the versatility of this compound in developing new anti-tubercular agents .

Antitumor Properties

Benzothiazole derivatives, including 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol , are known for their antitumor properties. They have been proposed for repositioning to antimicrobial applications and even as potential treatments for COVID-19 . The diarylurea class, to which this compound belongs, is commonly associated with numerous biological activities, including antitumor effects .

Antiproliferative Effects

In cancer research, the compound has been used to synthesize new analogues that exhibit antiproliferative effects against various cancer cell lines. These studies are crucial for understanding the compound’s potential in developing novel cancer therapies .

Anti-Inflammatory and Analgesic Research

The compound has been explored for its potential in anti-inflammatory and analgesic applications. Studies have aimed to develop novel derivatives of benzothiazole to screen them against inflammatory and pain-related conditions, providing a foundation for new therapeutic options .

Proteomics Research

In the field of proteomics, 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol is utilized as a biochemical tool. Its molecular structure allows for interactions with proteins, which can be pivotal in understanding protein functions and identifying targets for drug development .

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

未来方向

属性

IUPAC Name |

4-(5-chloro-1,3-benzothiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS/c14-9-3-6-12-11(7-9)15-13(17-12)8-1-4-10(16)5-2-8/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJLZMASBAHCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1489532.png)

![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)

![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)

![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)

![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)